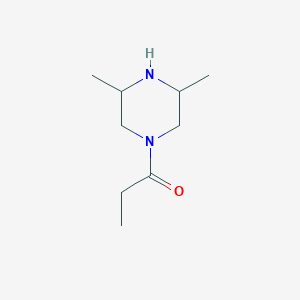
3,7-Dihydroxydiphenylenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dihydroxydiphenylenoxide, also known as 3,7-Dihydroxydibenzofuran, is an organic compound with the molecular formula C12H8O3. It is a derivative of dibenzofuran, featuring hydroxyl groups at the 3 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dihydroxydiphenylenoxide can be synthesized through several methods. One common approach involves the hydroxylation of dibenzofuran using suitable oxidizing agents. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The choice of catalysts and reaction conditions plays a crucial role in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dihydroxydiphenylenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen or alkyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkylated derivatives .
Applications De Recherche Scientifique
3,7-Dihydroxydiphenylenoxide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism by which 3,7-Dihydroxydiphenylenoxide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. These interactions can influence cellular functions, enzyme activities, and signaling pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dihydroxydiphenylenoxide
- 3,7-Dihydroxyphenoxazine
- 3,7-Dihydroxyphenoxathiin
Uniqueness
3,7-Dihydroxydiphenylenoxide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H8O3 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
4,6-dihydroxy-1H-biphenylen-2-one |
InChI |
InChI=1S/C12H8O3/c13-6-1-2-8-9(3-6)12-10(8)4-7(14)5-11(12)15/h1-3,5,13,15H,4H2 |
Clé InChI |
WYSCSAPNXPYJJT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=C(C2=C3C=C(C=CC3=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
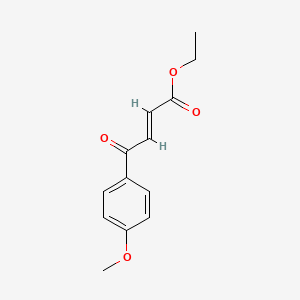

![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
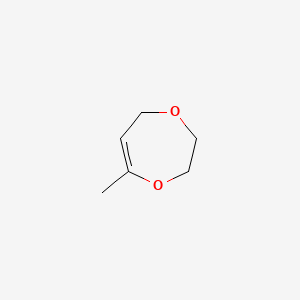
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
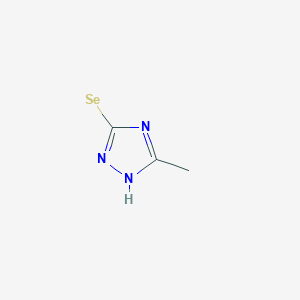
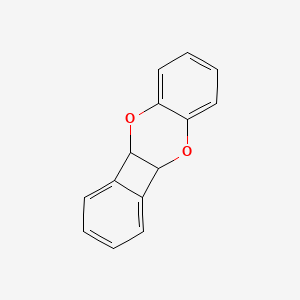
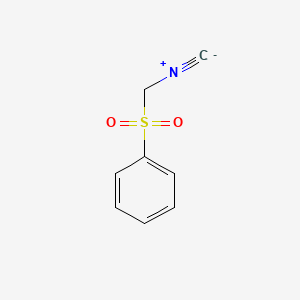
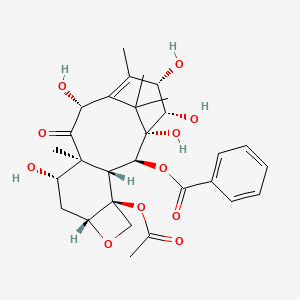
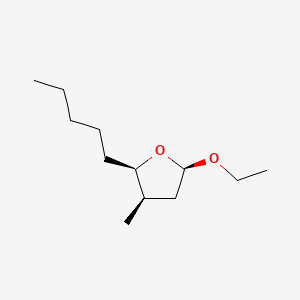
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
